molecular formula C25H22N2O B5040148 N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide

N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B5040148
M. Wt: 366.5 g/mol
InChI Key: PJAINZVPIGVXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline core, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the carboxamide functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine, such as 2-ethyl-6-methylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide: Unique due to its specific substitution pattern and functional groups.

    N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide: Similar structure but with a naphthalene core instead of a quinoline core.

    N-(2-ethyl-6-methylphenyl)-5-(pyrrolidin-1-yl)methyl-1,2-oxazole-3-carboxamide: Contains an oxazole ring instead of a quinoline ring.

Uniqueness

This compound is unique due to its specific combination of a quinoline core, phenyl group, and carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-3-18-13-9-10-17(2)24(18)27-25(28)21-16-23(19-11-5-4-6-12-19)26-22-15-8-7-14-20(21)22/h4-16H,3H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAINZVPIGVXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.